molecular formula C22H20O3 B12778623 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one CAS No. 113561-34-5

1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one

Cat. No.: B12778623
CAS No.: 113561-34-5
M. Wt: 332.4 g/mol
InChI Key: JURABNDMRREYSO-UHFFFAOYSA-N
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Description

1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one is a complex organic compound with a unique structure that includes a cyclopenta[l]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

    Formation of the Cyclopenta[l]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.

    Introduction of the 2,2-Dimethyl-1-oxopropyl Group: This step usually involves the use of a Grignard reagent or an organolithium reagent to introduce the desired alkyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions vary depending on the specific substitution, but typical reagents might include halogens or organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one: shares structural similarities with other cyclopenta[l]phenanthrene derivatives.

    Estrone: A naturally occurring estrogen with a similar core structure but different functional groups.

    Testosterone: Another steroid hormone with a similar cyclopenta[l]phenanthrene core but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

113561-34-5

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2,2-dimethylpropanoyl)-3a-hydroxy-3H-cyclopenta[l]phenanthren-2-one

InChI

InChI=1S/C22H20O3/c1-21(2,3)20(24)18-17(23)12-22(25)16-11-7-6-9-14(16)13-8-4-5-10-15(13)19(18)22/h4-11,25H,12H2,1-3H3

InChI Key

JURABNDMRREYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2(CC1=O)O

Origin of Product

United States

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